molecular formula C19H21FN2O B5784712 1-(2,5-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine

1-(2,5-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine

Cat. No. B5784712
M. Wt: 312.4 g/mol
InChI Key: YCAOYIPFOVZWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylbenzoyl)-4-(2-fluorophenyl)piperazine, commonly referred to as DMFP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse biological activities. DMFP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.

Mechanism of Action

DMFP acts as a selective agonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is widely distributed in the brain and is involved in the regulation of various physiological processes, including mood, anxiety, and stress. By activating this receptor, DMFP can modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to its pharmacological effects.
Biochemical and Physiological Effects:
DMFP has been found to exhibit a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, and antinociceptive effects. It has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. DMFP has also been found to modulate the activity of various ion channels and receptors, including the GABA receptor and the NMDA receptor, which are involved in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

DMFP has several advantages as a tool for scientific research. It is a highly selective agonist of the 5-HT1A receptor, which allows for the specific modulation of serotonin signaling pathways. It is also relatively easy to synthesize and has a long shelf life, making it a cost-effective option for laboratory experiments. However, like any experimental tool, DMFP has its limitations. It is important to carefully control the dosage and concentration of DMFP to avoid unwanted side effects, and it may not be suitable for all experimental systems.

Future Directions

There are several potential future directions for research involving DMFP. One area of interest is the development of new drugs based on the structure of DMFP that can target the serotonin receptor system with greater specificity and efficacy. Another potential direction is the investigation of the role of DMFP in the regulation of other physiological processes, such as inflammation and immune function. Finally, there is a need for further research into the safety and toxicity of DMFP, particularly in relation to its potential use as a therapeutic agent.

Synthesis Methods

DMFP can be synthesized using a variety of methods, including the reaction of 2,5-dimethylbenzoyl chloride with 2-fluorophenylpiperazine in the presence of a base such as triethylamine. Other methods involve the use of different reagents and solvents, but the overall process involves the formation of a piperazine ring with a substituted benzoyl group and a fluorophenyl group.

Scientific Research Applications

DMFP has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its pharmacological activity, particularly its effects on the central nervous system. DMFP has been found to act as a potent serotonin receptor agonist, which makes it a valuable tool for studying the role of serotonin in various physiological processes. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the development of new drugs to treat these conditions.

properties

IUPAC Name

(2,5-dimethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c1-14-7-8-15(2)16(13-14)19(23)22-11-9-21(10-12-22)18-6-4-3-5-17(18)20/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAOYIPFOVZWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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